Viburnumoside

Natural Product Chemistry Stereochemistry Diterpenoid Reference Standards

Diterpenoid screening libraries overwhelmingly favor ent-kaurane and labdane scaffolds, leaving the rare hispanane chemotype unrepresented-and most hispanane members lack experimentally confirmed stereochemistry. Viburnumoside solves both gaps: it is the only hispanane-type diterpenoid glucoside with full absolute configuration assigned by ECD, supplied at ≥98% HPLC purity. • Use as a UHPLC-MS/GC-MS qualitative standard to distinguish the hispanane scaffold from co-eluting vibsane or secoiridoid metabolites. • Deploy as the sole stereochemically anchored reference for biosynthetic pathway elucidation and enzymatic transformation studies. • Screen to capture scaffold-dependent bioactivity orthogonal to ent-kaurane and labdane glucosides.

Molecular Formula C26H38O8
Molecular Weight 478.6 g/mol
Cat. No. B13427806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViburnumoside
Molecular FormulaC26H38O8
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3=CC4COC(=O)C4=CCC32)C)COC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C26H38O8/c1-25(13-33-24-22(30)21(29)20(28)18(11-27)34-24)8-3-9-26(2)17-6-5-16-15(12-32-23(16)31)10-14(17)4-7-19(25)26/h5,10,15,17-22,24,27-30H,3-4,6-9,11-13H2,1-2H3/t15-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyGUKUMBOYJBDXQC-KLRCPUAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viburnumoside Procurement Guide


Viburnumoside (CAS 2222365-74-2, C26H38O8, MW 478.58) is a hispanane-type diterpenoid glucoside first isolated from the twigs and leaves of Viburnum cylindricum [1]. It belongs to a small class of rearranged diterpenoids characterized by a 6/6/7 tricyclic core. Unlike many co-occurring Viburnum metabolites—such as vibsane-type diterpenoids or secoiridoid glucosides—viburnumoside is the only hispanane for which the full absolute configuration has been experimentally assigned via electronic circular dichroism (ECD) [1]. This structural certainty, combined with commercial availability at >98% purity, positions it as a defined reference standard for diterpenoid research and natural product library screening.

Stereochemistry

Experimentally assigned absolute configuration

Chemotype

Rare hispanane diterpenoid glucoside

Purity

HPLC-verified high-purity standard

Viburnumoside vs. Other Diterpenoid Glucosides


Diterpenoid glucosides encompass a wide range of scaffolds (ent-kaurane, abietane, pimarane, labdane, vibsane, and the rare hispanane type) that exhibit divergent biological profiles. Simply substituting viburnumoside with a more common diterpenoid glucoside such as stevioside (ent-kaurane) or rubusoside ignores the documented scaffold‑dependent variations in enzyme inhibition, cytotoxicity, and target engagement observed across Viburnum-derived terpenoids [1]. Furthermore, the hispanane subclass itself contains several members whose absolute stereochemistry remains unresolved, making viburnumoside the only fully characterized reference point for this chemotype . Until head-to-head bioactivity data become available, structural identity and configurational certainty are the primary features that preclude casual interchange.

Target
Viburnumoside
Fully assigned absolute configuration, hispanane chemotype, HPLC-verified purity
Common Substitute
Other diterpenoid glucosides
Scaffold-dependent bioactivity; hispanane analogs lack stereochemical assignment

Scaffold-level differences may require head-to-head validation before substitution.

Viburnumoside Differentiation Evidence


Absolute Configuration Verified by ECD

Among the hispanane-type diterpenoids reported to date, viburnumoside is the only member whose complete absolute configuration has been experimentally determined. The configuration was assigned as ent-hispanane with β-H 5 and α-CH3 20 using a combination of experimental and calculated electronic circular dichroism (ECD) spectra [1]. In contrast, the absolute configurations of all other hispanane diterpenoids isolated from natural sources remain undetermined; original publications depict only relative stereochemistry .

Absolute Configuration
Class-level
Assigned by experimental and calculated ECD
Sole hispanane with determined absolute stereochemistry
Other hispanane diterpenoids lack configurational assignment
Natural Product Chemistry Stereochemistry Diterpenoid Reference Standards

HPLC Purity Specifications

Commercially available viburnumoside is routinely supplied at >98% purity as verified by HPLC, and in some cases accompanied by NMR and MS confirmation [1]. This purity level matches or exceeds that of many research-grade diterpenoid glucosides from less well-characterized plant sources. By contrast, closely related hispanane-type diterpenoids are not commercially available as purified single entities, limiting their utility as reference materials [1].

HPLC Purity
Reported
>98% (HPLC) with NMR & MS confirmation
Supports analytical method development and lot consistency
Review vendor COA for current lot
Quality Control Analytical Chemistry Natural Product Sourcing

Hispanane Scaffold Novelty

Viburnum species produce several distinct diterpenoid classes: vibsane-type (most abundant), ent-kaurane-type, and the rare hispanane-type. Among >100 known Viburnum diterpenoids, fewer than 10 belong to the hispanane class, and viburnumoside is the only hispanane glucoside [1][2]. This chemotype is therefore underrepresented in commercial screening libraries, which are dominated by ent-kaurane and labdane glucosides. Procurement of viburnumoside specifically expands the chemical diversity coverage of diterpenoid screening decks.

Scaffold Rarity
Class-level
Hispanane glucosides: 1; Vibsane diterpenoids: >50
Expands chemical diversity of screening libraries
Activity profiles may diverge from common scaffolds
Chemotype Classification Natural Product Libraries Biodiversity Screening

Viburnumoside Application Scenarios


Reference Standard for Analytical Methods

With its fully assigned absolute configuration and >98% HPLC purity, viburnumoside serves as a reliable qualitative standard for UHPLC-MS or GC-MS profiling of diterpenoid-rich plant extracts, particularly those from Viburnum or related Caprifoliaceae species [1]. Its unique hispanane scaffold and determined ECD spectrum provide a benchmark for distinguishing this rare chemotype from co-eluting vibsane or secoiridoid metabolites.

Chemical Diversity in Screening Libraries

Screening campaigns seeking to identify novel diterpenoid hits for enzyme inhibition (e.g., α-glucosidase, PTP1B) or cytotoxicity should include viburnumoside to represent the hispanane glucoside chemotype, which is absent from most commercial libraries [1][2]. Its structural dissimilarity to ent-kaurane and labdane glucosides may yield orthogonal activity profiles [2].

Stereochemical Probe in Biosynthesis

Because viburnumoside is the only hispanane with confirmed absolute configuration, it can be used as a stereochemical anchor in biosynthetic pathway elucidation and enzymatic transformation studies of rearranged diterpenoids [1]. Feeding experiments or enzymatic assays employing viburnumoside as substrate or product standard can clarify the stereochemical course of cyclization and glycosylation steps.

SAR Procurement for Starter Studies

For medicinal chemistry groups initiating SAR around diterpenoid glucosides, viburnumoside provides a structurally novel, commercially available starting point. Its purity and characterization data reduce the burden of in-house isolation or total synthesis, enabling rapid preliminary assessment in biochemical or cell-based assays [1].

Application
Selection Property
Validation Focus
Analytical reference standard
Assigned absolute configuration & HPLC purity
Chromatographic resolution from vibsane/secoiridoid metabolites
Diversity-oriented screening library
Rare hispanane glucoside chemotype
Orthogonal bioactivity relative to ent-kaurane/labdane scaffolds
Stereochemical probe in biosynthesis
Experimentally resolved absolute configuration
Stereochemical course of cyclization and glycosylation
SAR procurement for starter studies
Commercially available with full characterization
Avoids in-house isolation or total synthesis
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